molecular formula C22H29N5O2S B14043340 N-(1-Carbamoylcyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide

N-(1-Carbamoylcyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide

Cat. No.: B14043340
M. Wt: 427.6 g/mol
InChI Key: VEABWUNCDYCJAC-UHFFFAOYSA-N
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Description

N-(1-Carbamoylcyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a carbamoyl group attached to a cyclohexyl ring, a thiazolyl group linked to a benzamide moiety, and a methylpiperazinyl substituent. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Carbamoylcyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methylpiperazine Group: The thiazole intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base, such as sodium hydride, to form the desired thiazolyl-methylpiperazine derivative.

    Formation of the Benzamide Moiety: The benzamide group is introduced through the reaction of the thiazolyl-methylpiperazine derivative with 4-aminobenzoic acid or its derivatives under coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Introduction of the Carbamoyl Group: Finally, the carbamoyl group is attached to the cyclohexyl ring through the reaction of the intermediate with isocyanates or carbamoyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-Carbamoylcyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(1-Carbamoylcyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-Carbamoylcyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

N-(1-Carbamoylcyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide can be compared with similar compounds based on its structural features and applications. Some similar compounds include:

    This compound analogs: Compounds with slight modifications in the functional groups or ring structures.

    Thiazole-based compounds: Molecules containing the thiazole ring with different substituents.

    Benzamide derivatives: Compounds with the benzamide moiety and various substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H29N5O2S

Molecular Weight

427.6 g/mol

IUPAC Name

N-(1-carbamoylcyclohexyl)-4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzamide

InChI

InChI=1S/C22H29N5O2S/c1-26-11-13-27(14-12-26)21-24-18(15-30-21)16-5-7-17(8-6-16)19(28)25-22(20(23)29)9-3-2-4-10-22/h5-8,15H,2-4,9-14H2,1H3,(H2,23,29)(H,25,28)

InChI Key

VEABWUNCDYCJAC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)NC4(CCCCC4)C(=O)N

Origin of Product

United States

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